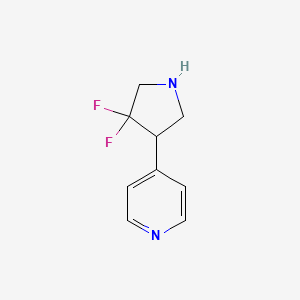
4-(4,4-Difluoropyrrolidin-3-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4,4-Difluoropyrrolidin-3-yl)pyridine is an organic compound that features a pyrrolidine ring substituted with two fluorine atoms at the 4-position and attached to a pyridine ring at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4-Difluoropyrrolidin-3-yl)pyridine typically involves the introduction of fluorine atoms into the pyrrolidine ring followed by the attachment of the pyrrolidine ring to the pyridine ring. One common method involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor to introduce the fluorine atoms. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure selective fluorination.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(4,4-Difluoropyrrolidin-3-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the pyrrolidine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of pyridine derivatives with oxidized pyrrolidine rings.
Reduction: Formation of partially or fully reduced pyridine derivatives.
Substitution: Formation of pyridine derivatives with substituted pyrrolidine rings.
Aplicaciones Científicas De Investigación
4-(4,4-Difluoropyrrolidin-3-yl)pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug discovery and development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mecanismo De Acción
The mechanism of action of 4-(4,4-Difluoropyrrolidin-3-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the pyrrolidine ring can enhance the compound’s binding affinity to its targets by forming strong hydrogen bonds or electrostatic interactions. This can lead to the modulation of biological pathways and the exertion of therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Pyrrolidinylpyridine: Similar structure but lacks the fluorine atoms, resulting in different chemical properties and biological activities.
3-(4,4-Difluoropyrrolidin-3-yl)pyridine: A positional isomer with the fluorine atoms at different positions, leading to variations in reactivity and applications.
Uniqueness
4-(4,4-Difluoropyrrolidin-3-yl)pyridine is unique due to the presence of fluorine atoms, which impart distinct chemical and biological properties. The fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable scaffold for drug discovery and materials science.
Propiedades
Fórmula molecular |
C9H10F2N2 |
|---|---|
Peso molecular |
184.19 g/mol |
Nombre IUPAC |
4-(4,4-difluoropyrrolidin-3-yl)pyridine |
InChI |
InChI=1S/C9H10F2N2/c10-9(11)6-13-5-8(9)7-1-3-12-4-2-7/h1-4,8,13H,5-6H2 |
Clave InChI |
ZDGKNBVJPPZGSZ-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(CN1)(F)F)C2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



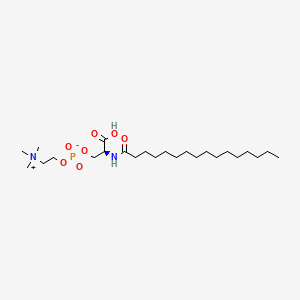
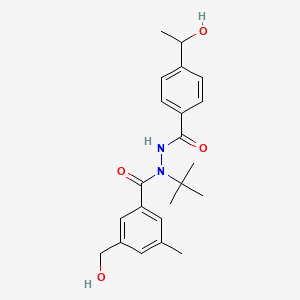
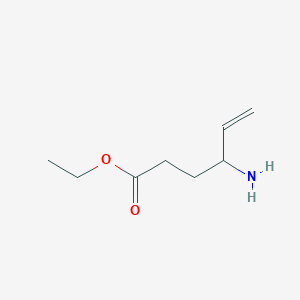

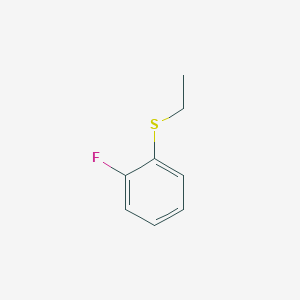
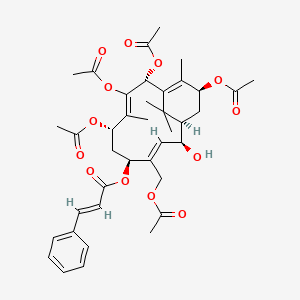
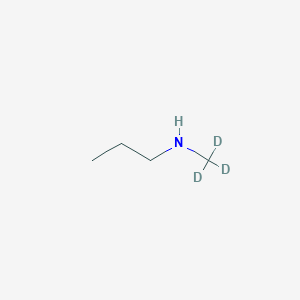
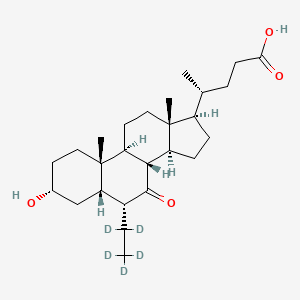
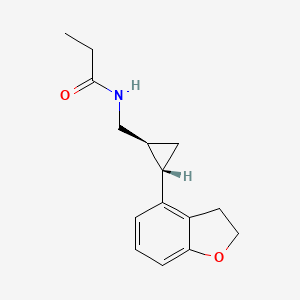

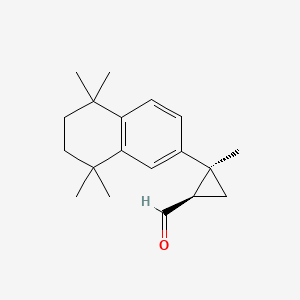
![2-[3-(5-Methylfuran-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid](/img/structure/B15291782.png)
![(S)-tert-Butyl 1-(chloromethyl)-5-((4-methylpiperazine-1-carbonyl)oxy)-1H-benzo[e]indole-3(2H)-carboxylate](/img/structure/B15291788.png)
